Trimethylammonium bromide chemical properties and structure
Trimethylammonium bromide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for trimethylammonium bromide. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and actionable protocols.
Chemical and Physical Properties
Trimethylammonium bromide is a quaternary ammonium (B1175870) salt that exists as a white, crystalline, and hygroscopic solid. It is known for its solubility in water and polar organic solvents.[1] Due to its ionic nature, it does not have a conventional boiling point and is expected to decompose at elevated temperatures.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₁₀BrN | [2][3] |
| Molecular Weight | 140.02 g/mol | [2][3] |
| Appearance | White crystalline powder | [1][3] |
| Melting Point | Decomposes (decomposition temperature for the related tetramethylammonium (B1211777) bromide is 230 °C) | [4] |
| Solubility | Soluble in water and polar organic solvents. | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Chemical Structure
The structure of trimethylammonium bromide consists of a central nitrogen atom covalently bonded to three methyl groups, and a fourth bond to a hydrogen atom, resulting in a positively charged trimethylammonium cation. This cation forms an ionic bond with a bromide anion.
Crystal Structure
X-ray diffraction studies at 100 K have determined that trimethylammonium bromide crystallizes in the monoclinic space group P2₁/m. The unit cell parameters are provided in the table below.
| Crystal System | Space Group | a | b | c | α | β | γ | Z |
| Monoclinic | P2₁/m | 5.349 Å | 8.023 Å | 6.790 Å | 90° | 105.70° | 90° | 2 |
Source: Acta Crystallographica Section E, 2006, 62(2), o570-o572
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A single sharp signal is expected for the nine equivalent protons of the three methyl groups. Another, likely broader, signal would correspond to the proton attached to the nitrogen atom. The chemical shift of the methyl protons in similar quaternary ammonium salts typically appears in the range of 3.0-3.5 ppm.
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¹³C NMR: A single signal is anticipated for the three equivalent methyl carbons. Based on data for similar structures, this peak would likely appear in the range of 50-55 ppm.[3]
Infrared (IR) Spectroscopy
The IR spectrum of trimethylammonium bromide is expected to exhibit characteristic peaks corresponding to its functional groups. Key vibrational modes would include:
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C-H stretching from the methyl groups, typically in the 2900-3000 cm⁻¹ region.
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N-H stretching of the ammonium proton, which would likely appear as a broad band in the 3100-3300 cm⁻¹ region.
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C-H bending (asymmetric and symmetric) of the methyl groups, expected around 1470-1490 cm⁻¹ and 1380-1400 cm⁻¹, respectively.
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C-N stretching , which would be observed in the fingerprint region.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of trimethylammonium bromide, based on established methods for similar quaternary ammonium salts.
Synthesis of Trimethylammonium Bromide
The synthesis of trimethylammonium bromide can be achieved through the reaction of trimethylamine (B31210) with methyl bromide. This is a nucleophilic substitution reaction where the nitrogen atom of trimethylamine acts as the nucleophile.
Reaction: (CH₃)₃N + CH₃Br → (CH₃)₃NH⁺Br⁻
Materials:
-
Trimethylamine (solution in a suitable solvent like ethanol (B145695) or THF)
-
Methyl bromide (gas or condensed liquid)
-
Anhydrous ethanol or tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
-
Stirring apparatus
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Gas inlet tube (if using gaseous methyl bromide)
-
Cooling bath
Procedure:
-
In a well-ventilated fume hood, dissolve trimethylamine in anhydrous ethanol or THF in a round-bottom flask equipped with a stirrer.
-
Cool the solution in an ice bath or a dry ice/acetone bath.
-
Slowly bubble gaseous methyl bromide through the solution or add condensed methyl bromide dropwise. The reaction is exothermic and should be controlled by the rate of addition and cooling.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
The product, trimethylammonium bromide, is a salt and will likely precipitate out of the organic solvent.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Materials:
-
Crude trimethylammonium bromide
-
Recrystallization solvent (e.g., ethanol, methanol (B129727), or a mixture of polar and non-polar solvents)
-
Erlenmeyer flask
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Heating plate
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Büchner funnel and filter paper
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Vacuum flask
Procedure:
-
Select a suitable solvent or solvent system in which trimethylammonium bromide is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or methanol are good starting points.
-
In an Erlenmeyer flask, dissolve the crude trimethylammonium bromide in a minimum amount of the hot recrystallization solvent.
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If there are insoluble impurities, perform a hot gravity filtration.
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Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Quantitative Analysis
The concentration of trimethylammonium bromide in a solution can be determined by several analytical methods.
A common method for the quantification of quaternary ammonium salts is a two-phase titration or a potentiometric titration.[5][6]
Principle: The cationic trimethylammonium ion is titrated with a standard solution of an anionic surfactant, such as sodium dodecyl sulfate (B86663) (SDS). The endpoint can be detected using an indicator that changes color upon formation of an ion-pair in an immiscible organic phase or by using an ion-selective electrode.
General Procedure for Potentiometric Titration:
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Accurately weigh a sample of trimethylammonium bromide and dissolve it in deionized water.
-
Place the solution in a beaker with a magnetic stirrer and insert a suitable ion-selective electrode (e.g., a surfactant electrode) and a reference electrode.
-
Titrate with a standardized solution of sodium dodecyl sulfate.
-
The endpoint is determined from the inflection point of the titration curve (potential vs. volume of titrant).
Ion chromatography is a powerful technique for the separation and quantification of ions.[1]
Principle: The sample solution is passed through an ion-exchange column. The trimethylammonium cation is retained on the column and is then eluted with a suitable eluent. Detection is typically achieved by conductivity measurement.
General Procedure:
-
Prepare a standard solution of trimethylammonium bromide of known concentration.
-
Prepare the sample solution by dissolving a known amount of the substance in the mobile phase.
-
Inject a known volume of the standard and sample solutions into the ion chromatograph.
-
The concentration of the trimethylammonium cation in the sample is determined by comparing its peak area to that of the standard.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mt.com [mt.com]
- 3. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. tetramethylammonium bromide [chemister.ru]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. ysi.com [ysi.com]
